molecular formula C11H13NO3 B13844242 N-(3-Phenylpropionyl)glycine-3C2,15N

N-(3-Phenylpropionyl)glycine-3C2,15N

Cat. No.: B13844242
M. Wt: 210.20 g/mol
InChI Key: YEIQSAXUPKPPBN-CIZOTAAMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenylpropionyl)glycine-3C2,15N is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in research applications where precise tracking and quantification are essential .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-(3-phenylpropanoyl(15N)amino)acetic acid

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1

InChI Key

YEIQSAXUPKPPBN-CIZOTAAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O

Origin of Product

United States

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